molecular formula C10H13NO2 B8571671 Ethyl 2-pyridin-3-ylpropanoate

Ethyl 2-pyridin-3-ylpropanoate

Cat. No. B8571671
M. Wt: 179.22 g/mol
InChI Key: RPEUEJTZHRHZQD-UHFFFAOYSA-N
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Patent
US05977116

Procedure details

Ethyl 3-pyridylacetate (12.2 g, 73.9 mmol) in THF (30 ml) was added to LDA (81 mmol) in THF (150 ml) over 10 min at -78° C. After 1 h Mel (5.1 ml, 81 mmol) was added to the yellow suspension and the mixture brought to room temperature. H2O (300 ml) and ether (300 ml) was added, the mixture separated, and the organic layer washed with H2O and brine, dried and evaporated to give ethyl 2-(3-pyridyl)propanoate (8.3 g) as a yellow oil.
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
81 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:2]=1.[Li+].[CH3:14]C([N-]C(C)C)C.O.CCOCC>C1COCC1>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH3:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
N1=CC(=CC=C1)CC(=O)OCC
Name
Quantity
81 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 1 h Mel (5.1 ml, 81 mmol) was added to the yellow suspension
Duration
1 h
CUSTOM
Type
CUSTOM
Details
brought to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture separated
WASH
Type
WASH
Details
the organic layer washed with H2O and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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